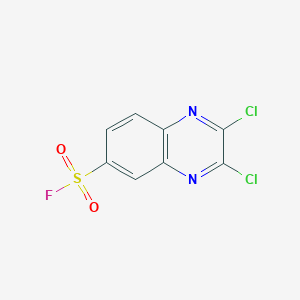
2,3-Dichloroquinoxaline-6-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloroquinoxaline-6-sulfonyl fluoride is an aromatic compound with the molecular formula C₈H₃Cl₂FN₂O₂S. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dichloroquinoxaline-6-sulfonyl fluoride can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3-dichloroquinoxaline with sulfonyl fluoride reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloroquinoxaline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 3 can be substituted by nucleophiles, leading to the formation of various quinoxaline derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from nucleophilic substitution reactions of this compound include various substituted quinoxaline derivatives, which can have different functional groups depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2,3-Dichloroquinoxaline-6-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various quinoxaline derivatives, which are important in materials science and pharmaceuticals.
Medicinal Chemistry: Quinoxaline derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound’s derivatives are used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-dichloroquinoxaline-6-sulfonyl fluoride involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 3 are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to form various derivatives with different biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloroquinoxaline: A precursor to 2,3-dichloroquinoxaline-6-sulfonyl fluoride, used in similar synthetic applications.
Quinoxaline Derivatives: Compounds such as 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline, which have different substituents but share the quinoxaline core.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfonyl fluoride groups, which enhance its reactivity and versatility in synthetic applications. This combination of functional groups allows for the formation of a wide range of derivatives with diverse properties .
Propiedades
Fórmula molecular |
C8H3Cl2FN2O2S |
|---|---|
Peso molecular |
281.09 g/mol |
Nombre IUPAC |
2,3-dichloroquinoxaline-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H3Cl2FN2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H |
Clave InChI |
HUUUFOBCERBECP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)F)N=C(C(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


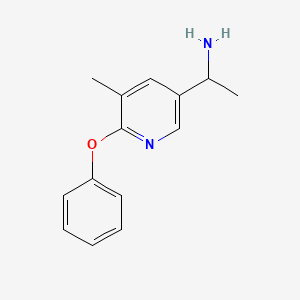
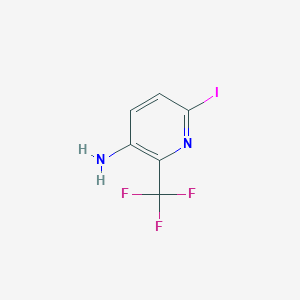
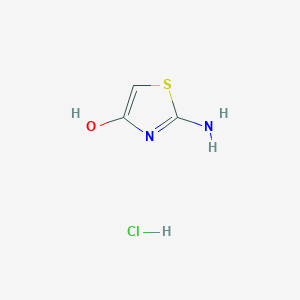
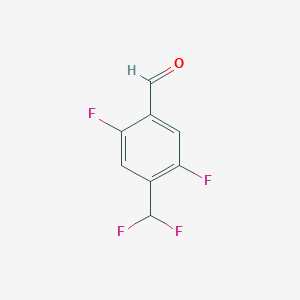
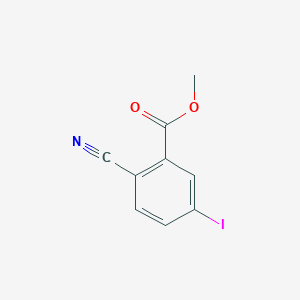
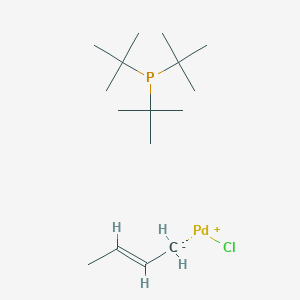
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
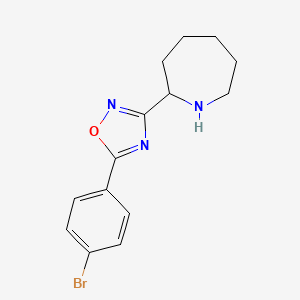
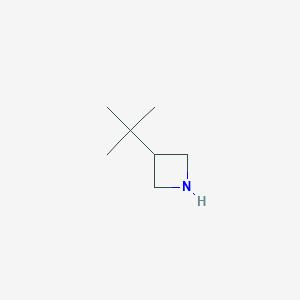
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
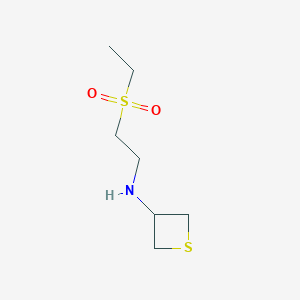
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

